6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one
Overview
Description
“6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one” is an organic compound that belongs to the class of pyridoindoles. It has potential pharmaceutical applications, as it exhibits various biological activities and pharmacological properties .
Synthesis Analysis
In previous research, a series of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs based on the combination principles, and synthesized . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a fluorine atom and an indole derivative as part of its structure . Molecular docking studies revealed the binding orientations of all the synthesized compounds in the active site of c-Met .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” derivatives are complex. The choice of the carbonyl component of the Fischer reaction is generally not limited: both the piperidin-4-one itself and its N-alkyl and N-acyl derivatives undergo this reaction successfully .Scientific Research Applications
Antioxidant and Cytotoxic Properties
Research has found that derivatives of 6-methoxytetrahydro-β-carboline, a similar compound to 6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one, exhibit moderate antioxidant properties. These derivatives also showed mild toxicity at effective antioxidative concentrations, suggesting potential in antioxidant applications and a safer profile compared to certain standard drugs (Goh et al., 2015).
Radiopharmaceutical Synthesis
Fluorine-18 labeled derivatives, closely related to this compound, have been identified as potent agents for imaging paired helical filaments of tau, with promising applications in PET radiopharmaceuticals for early clinical trials (Shoup et al., 2013).
Development of Selective Estrogen Receptor Downregulators
The discovery of orally bioavailable selective estrogen receptor downregulators (SERD) incorporating 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole motif, related to this compound, has been reported. These compounds are currently being evaluated in clinical trials for the treatment of advanced estrogen receptor-positive breast cancer (De savi et al., 2015).
Calcium-Antagonist Activity
Compounds from the group including 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles exhibit calcium-antagonist behavior, indicating potential pharmaceutical applications (Ivanov et al., 2001).
Broad Spectrum Pharmacological Activity
Derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, which include this compound, have been demonstrated to exhibit a broad spectrum of pharmacological activities, holding interest for medicinal chemistry (Ivashchenko et al., 2010).
Mechanism of Action
Future Directions
The future directions for “6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one” could involve further exploration of its potential pharmaceutical applications, given its various biological activities and pharmacological properties . More research could be conducted to fully understand its mechanism of action and to optimize its synthesis process .
Properties
IUPAC Name |
6-fluoro-2,3,4,5-tetrahydropyrido[4,3-b]indol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-7-3-1-2-6-9-8(14-10(6)7)4-5-13-11(9)15/h1-3,14H,4-5H2,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZNWWUSMJZYTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1NC3=C2C=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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